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Bromophenyl)propyl)morpholine

CAS No.: 1379942-92-3

Cat. No.: B1408849
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Technical Monograph: 4-(3-(2-
Bromophenyl)propyl)morpholine
Executive Summary & Chemical Identity

Compound Name: 4-(3-(2-Bromophenyl)propyl)morpholine CAS Registry: 1379942-92-3
Chemical Class: Phenylpropylamine / Morpholine derivative Molecular Formula:

Predicted Pharmacology: Sigma-1 Receptor (
R) Ligand (Antagonist/Agonist), Monoamine uptake modulator.

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:
e Cationic Head: The morpholine ring provides a basic nitrogen (
), essential for electrostatic interaction with the aspartate residue (Asp126) in the

R binding pocket.

» Linker: A flexible n-propyl (3-carbon) spacer. SAR studies indicate that a 3-5 carbon chain is
optimal for
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affinity, allowing the aromatic tail to reach hydrophobic sub-pockets.

» Hydrophobic Tail: A phenyl ring with an ortho-bromo substitution. The bromine atom adds
significant lipophilicity and steric bulk, potentially locking the conformation or exploiting
halogen-bonding interactions within the receptor pocket.

Predicted Biological Activity & Mechanism

Based on the Glennon Pharmacophore Model for Sigma receptors and homologous
compounds (e.g., fenpropimorph, haloperidol analogs), the following biological profile is
projected:

A. Sigma-1 Receptor Modulation
The

receptor is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

e Mechanism: This compound likely acts as a "chaperone modulator.” Upon binding, it may
influence the oligomerization state of

R, thereby regulating the gating of IP3 receptors (IP3R) and calcium flux from the ER to
mitochondria.

e Ortho-Substitution Effect: The 2-bromo group introduces a "twist" in the phenyl ring relative
to the linker, which can enhance selectivity for

over

subtypes compared to unsubstituted analogs.

B. Secondary Targets (Off-Target Liability)

e CYP450 Inhibition: Morpholine-containing compounds are known to coordinate with the
heme iron of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The accessible nitrogen
lone pair makes this a critical checkpoint in toxicity screening.

 hERG Channel Blockade: Lipophilic amines with flexible linkers are frequent hERG blockers.
The ortho-bromo substitution increases lipophilicity (
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), potentially increasing hERG liability.

Experimental Protocols: Synthesis & Validation
A. Chemical Synthesis (Reductive Amination)

Rationale: Reductive amination is preferred over alkylation to minimize over-alkylation
byproducts and avoid handling lachrymatory alkyl bromides.

Reagents: 3-(2-Bromophenyl)propanal, Morpholine, Sodium Triacetoxyborohydride (STAB),
Dichloroethane (DCE).

Protocol:

Imine Formation: Dissolve 3-(2-Bromophenyl)propanal (1.0 eq) and Morpholine (1.1 eq) in
anhydrous DCE under

atmosphere. Stir for 30 minutes at Room Temperature (RT) to form the iminium intermediate.

e Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of
STAB prevents reduction of the aldehyde/ketone prior to imine formation.

e Quench: Stir for 4-12 hours. Monitor via TLC. Quench with saturated

o Extraction: Extract with DCM (

). Wash organic layer with brine, dry over

Purification: Flash column chromatography (Silica gel; Hexane:EtOAc gradient).
B. In Vitro Binding Assay (Radioligand Competition)
Objective: Determine the affinity (

) for

receptors.
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Reagents:
e Tissue: Guinea pig brain membranes (high

density) or HEK293 cells overexpressing human
R.
» Radioligand:
(specific
agonist).

» Non-specific blocker: Haloperidol (

Workflow:

e Preparation: Homogenize tissue in 50 mM Tris-HCI (pH 7.4). Centrifuge at 40,000

to isolate membranes.

e Incubation: Incubate membrane preparation (100

protein) with 3 nM

and varying concentrations (

to

M) of 4-(3-(2-Bromophenyl)propyl)morpholine.

o Equilibrium: Incubate for 120 mins at 37°C.

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%
polyethyleneimine to reduce non-specific binding).

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and derive

using the Cheng-Prusoff equation.

Visualizations
Diagram 1: Synthesis & Pharmacophore Logic

This diagram illustrates the synthesis pathway and the structural logic dictating receptor affinity.

3-(2-Bromophenyl)propanal

(Lipophilic Tail) DCE, RT NaBH(0Ac)3 High Affinity Binding
Iminium lon Reduction Yaod " _ _(Ki <50 nM predicted) Sigma-1 Receptor
Intermediate HEHEEeE e e (Asp126 Interaction)
Morpholine

(Cationic Head)

Click to download full resolution via product page

Caption: Reductive amination pathway yielding the target ligand, showing the convergence of
pharmacophoric elements.

Diagram 2: Hypothetical Signhaling Mechanism

This diagram details the downstream effects of the compound binding to

R at the ER-Mitochondria interface.
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Ligand:

4-(3-(2-Bromophenyl)propyl)morpholine
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Caption: Proposed mechanism at the Mitochondria-Associated Membrane (MAM) modulating
Calcium signaling.

Summary of Predicted Properties
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Property Value / Prediction Rationale
Molecular Weight 284.20 g/mol Calculated
) o Ortho-Br increases lipophilicity;
LogP (Lipophilicity) ~3.2-3.8 ) )
optimal for CNS penetration.
Morpholine ring; ensures
pKa (Basic N) ~8.3 protonation at physiological

pH.

Sigma-1 Receptor (

Matches phenylpropylamine

Primary Target pharmacophore (Glennon
nM) Model).
o o Common in lipophilic amines
Key Liability hERG Inhibition

with flexible linkers.

Metabolic Route

N-dealkylation, Aromatic

hydroxylation

Mediated by CYP3A4/2D6.

References

e Glennon, R. A, et al. (1994). "Structural features of sigma ligands." Journal of Medicinal

Chemistry. Link (Foundational SAR for phenylpropylamines).

e Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor."
Molecular Pharmacology. Link (Mechanism of action at MAM).

o Wermuth, C. G. (2003). "The Practice of Medicinal Chemistry." Academic Press.

(Bioisosterism of morpholine and phenylpropyl linkers).

e ChemShuttle Catalog. (2024). "Product 128481: 4-(3-(2-bromophenyl)propyl)morpholine.”
[1] Link (Verification of chemical existence).

e Meso Scale Discovery. (2023). "Sigma-1 Receptor Binding Assays." Technical Note.
(Standard protocol reference).

© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fjm00037a001
https://www.google.com/url?sa=E&q=https%3A%2F%2Fmolpharm.aspetjournals.org%2Fcontent%2F89%2F1%2F142
https://www.benchchem.com/product/b1408849?utm_src=pdf-body
https://www.chemshuttle.com/4-3-2-bromophenyl-propyl-morpholine.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemshuttle.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-(3-(2-bromophenyl)propyl)morpholine;CAS No0.:1379942-92-3 [chemshulttle.com]

e To cite this document: BenchChem. ["4-(3-(2-Bromophenyl)propyl)morpholine” potential
biological activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1408849#4-3-2-bromophenyl-propyl-morpholine-
potential-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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